

# Application Notes and Protocols: GSK1702934A in High-Throughput Screening Assays

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## Compound of Interest

Compound Name: GSK1702934A

Cat. No.: B1672358

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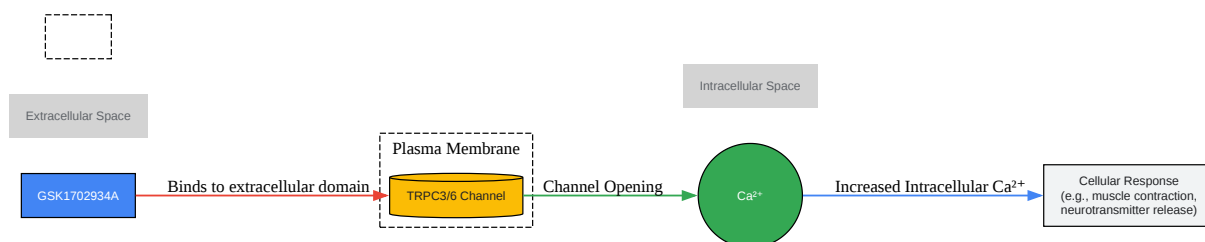
## Introduction

**GSK1702934A** is a potent and selective small-molecule activator of the Transient Receptor Potential Canonical (TRPC) 3 and TRPC6 channels, with additional activity on TRPC7.<sup>[1][2][3]</sup> These ion channels are implicated in a variety of physiological processes, including cardiovascular function, neuronal signaling, and kidney function.<sup>[4]</sup> The direct activation mechanism of **GSK1702934A** on TRPC channels makes it a valuable pharmacological tool for studying their function and for identifying novel modulators through high-throughput screening (HTS) campaigns. These application notes provide detailed protocols for utilizing **GSK1702934A** in cell-based HTS assays to screen for novel activators or inhibitors of TRPC3/6 channels.

## Mechanism of Action

**GSK1702934A** directly activates TRPC6 channels by binding to an extracellular orthosteric site formed by the pore helix and the S6 transmembrane helix.<sup>[4]</sup> This binding event induces a conformational change in the channel, leading to its opening and subsequent influx of cations, primarily Ca<sup>2+</sup> and Na<sup>+</sup>, into the cell. This increase in intracellular calcium can be detected using fluorescent calcium indicators, forming the basis of HTS assays. Notably, this activation bypasses the need for phospholipase C (PLC) signaling, which is a common endogenous pathway for TRPC channel activation.

## Signaling Pathway



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Caption: **GSK1702934A** directly activates TRPC3/6 channels, leading to calcium influx.

## Data Presentation

The following tables summarize the reported potency of **GSK1702934A** on TRPC3 and TRPC6 channels in various cell-based assays.

Table 1: Potency of **GSK1702934A** on Human TRPC3 and TRPC6 Channels

Channel	Assay Type	Cell Line	Reported EC50	Reference
hTRPC3	Whole-cell patch-clamp	HEK293	~0.08 $\mu$ M (80 nM)	[2]
hTRPC6	Whole-cell patch-clamp	HEK293	~0.44 $\mu$ M (440 nM)	[2]
hTRPC6	Calcium Imaging	HEK-TRPC6	pEC50 = 6.6	

Table 2: Selectivity Profile of **GSK1702934A**

Target	Activity	Concentration	Reference
TRPC3	Activator	EC50 = 80 nM	
TRPC6	Activator	EC50 = 440 nM	
TRPV4	No activity	<10 $\mu$ M	
TRPA1	No activity	<10 $\mu$ M	
M1, M4 Receptors	No activity	<10 $\mu$ M	
CaV1.2	No activity	<10 $\mu$ M	
hERG	No activity	<10 $\mu$ M	
NaV1.5	No activity	<10 $\mu$ M	
CXCR5	No activity	<10 $\mu$ M	

## Experimental Protocols

### High-Throughput Screening (HTS) for TRPC6 Modulators using a Calcium Influx Assay

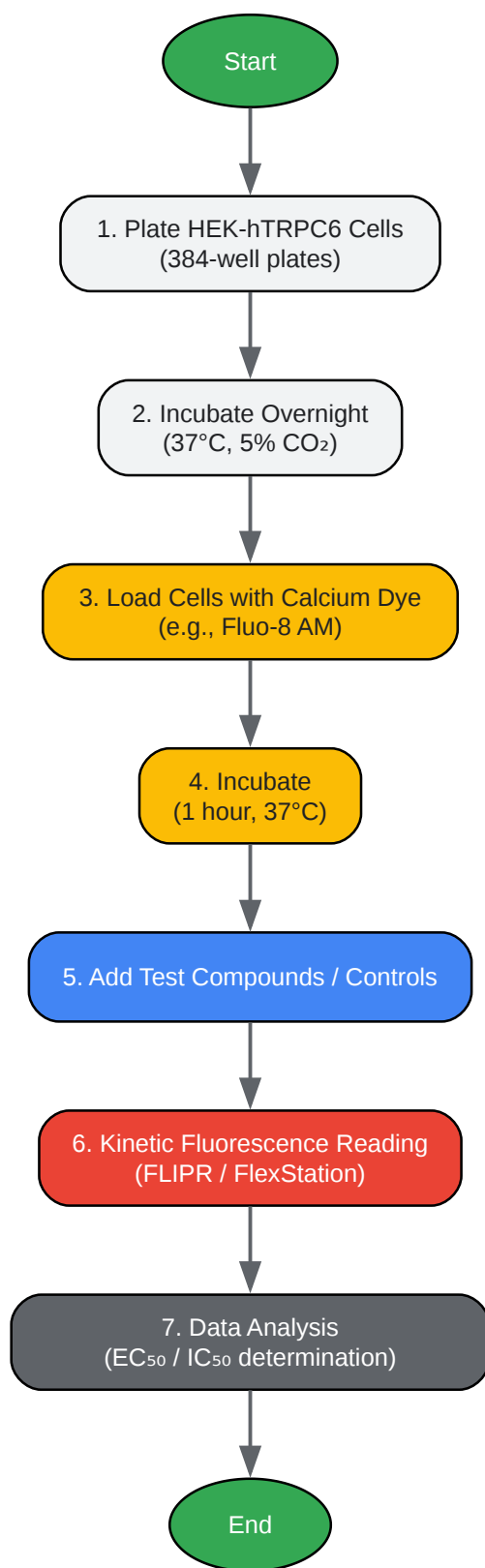
This protocol describes a fluorescent-based calcium influx assay in a 384-well format suitable for HTS to identify novel inhibitors or activators of TRPC6 channels. **GSK1702934A** is used as a reference activator.

#### Materials and Reagents:

- Cell Line: HEK293 cell line stably expressing human TRPC6 (HEK-hTRPC6).
- Cell Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).
- Assay Plates: 384-well, black-walled, clear-bottom microplates.
- Calcium Indicator Dye: Fluo-4 AM or Fluo-8 AM.

- Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
- Probenecid: To inhibit organic anion transporters and improve dye retention.
- **GSK1702934A** Stock Solution: 10 mM in DMSO.
- Test Compounds: Library of compounds dissolved in DMSO.
- Fluorescence Plate Reader: An instrument capable of kinetic reading with bottom-read fluorescence and automated liquid handling (e.g., FLIPR, FlexStation).

Experimental Workflow Diagram:



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## References

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- 4. GSK1702934A and M085 directly activate TRPC6 via a mechanism of stimulating the extracellular cavity formed by the pore helix and transmembrane helix S6 - PMC [pmc.ncbi.nlm.nih.gov]
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